molecular formula C5H6F2O B13895486 3-(2,2-Difluoroethoxy)prop-1-yne CAS No. 2164359-01-5

3-(2,2-Difluoroethoxy)prop-1-yne

Cat. No.: B13895486
CAS No.: 2164359-01-5
M. Wt: 120.10 g/mol
InChI Key: KHOHVPYOXLNELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2-Difluoroethoxy)prop-1-yne is a propargyl ether derivative featuring a terminal alkyne group (-C≡CH) and a 2,2-difluoroethoxy substituent. The compound’s structure combines the reactivity of the alkyne moiety with the electronic and steric effects of the fluorine atoms. The difluoroethoxy group may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, making it relevant in pharmaceutical and materials science research .

Properties

CAS No.

2164359-01-5

Molecular Formula

C5H6F2O

Molecular Weight

120.10 g/mol

IUPAC Name

3-(2,2-difluoroethoxy)prop-1-yne

InChI

InChI=1S/C5H6F2O/c1-2-3-8-4-5(6)7/h1,5H,3-4H2

InChI Key

KHOHVPYOXLNELV-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 3-(2,2-Difluoroethoxy)prop-1-yne can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with difluoroethanol in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-(2,2-Difluoroethoxy)prop-1-yne undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include alcohols, carbonyl compounds, and substituted derivatives.

Scientific Research Applications

3-(2,2-Difluoroethoxy)prop-1-yne has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)prop-1-yne involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways .

Comparison with Similar Compounds

The following analysis compares 3-(2,2-Difluoroethoxy)prop-1-yne with structurally or functionally related compounds, emphasizing substituent effects, synthesis, and reactivity.

Structural Analogs with Halogenated Ethoxy Substituents

Compound A : 3-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)prop-1-yne

  • Molecular Formula : C₉H₁₅ClO₃
  • Key Features :
    • Contains a chlorine atom in the ethoxy chain.
    • Longer polyether chain (three ethoxy units).
  • Reactivity : Chlorine acts as a leaving group, enabling nucleophilic substitution reactions.
  • Synthesis: Prepared via NaH-mediated coupling of propargyl bromide with 2-(2-(2-chloroethoxy)ethoxy)ethanol under argon .

Compound B : 3-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)prop-1-yne

  • Molecular Formula : C₉H₁₅IO₃
  • Key Features :
    • Iodine substituent in the ethoxy chain.
    • Higher molecular weight (312.12 g/mol) compared to the difluoroethoxy analog.
  • Reactivity : Iodine’s superior leaving-group ability facilitates faster substitution reactions than chlorine or fluorine.

Comparison with this compound :

Property This compound Compound A (Cl) Compound B (I)
Substituent -OCH₂CF₂H -OCH₂CH₂Cl -OCH₂CH₂I
Molecular Weight ~140.14 (estimated) 214.66 g/mol 312.12 g/mol
Leaving Group Ability Low (F is poor leaving group) Moderate (Cl) High (I)
Polarity High (due to F electronegativity) Moderate Low

The difluoroethoxy group confers unique electronic effects (strong electron-withdrawing nature) but limits substitution reactivity compared to Cl/I analogs. Its compact size may improve bioavailability in drug design .

Functional Group Variants

Compound C : 3-(2,2-Difluoroethoxy)propan-1-amine

  • Molecular Formula: C₅H₁₁F₂NO
  • Key Features :
    • Replaces the terminal alkyne with an amine (-NH₂).
    • Molecular Weight: 139.14 g/mol.
  • Reactivity : The amine enables salt formation or conjugation with carbonyl groups, diverging from the alkyne’s click chemistry utility.

Comparison :

Property This compound Compound C (Amine)
Functional Group -C≡CH -NH₂
Reactivity CuAAC click chemistry Nucleophilic reactions
Applications Polymer crosslinking, bioconjugation Pharmaceutical intermediates
Heterocyclic Derivatives

Compound D: 3-[3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic Acid

  • Molecular Formula : C₉H₉F₂N₃O₅
  • Key Features :
    • Integrates a nitro-pyrazole ring and a carboxylic acid.
    • Molecular Weight: 265.17 g/mol.

Comparison :

Property This compound Compound D (Pyrazole)
Core Structure Linear alkyne ether Nitro-pyrazole heterocycle
Functionality Alkyne, ether Carboxylic acid, nitro
Applications Click chemistry Agrochemicals, APIs

Biological Activity

3-(2,2-Difluoroethoxy)prop-1-yne is a synthetic compound that has garnered attention for its potential biological applications. This article delves into its biological activity, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a prop-1-yne backbone with a difluoroethoxy substituent. Its unique structure contributes to its reactivity and interaction with biological targets. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making it an interesting candidate in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, structure-based design strategies have led to the development of inhibitors targeting MPS1 kinase, which plays a crucial role in cell division and proliferation .
  • Cell Proliferation Effects : Research indicates that compounds with similar properties can exhibit antiproliferative effects in cancer cell lines. The inhibition of MPS1 autophosphorylation has been linked to reduced cell growth in tumor xenograft models .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
Enzyme InhibitionInhibits MPS1 kinase activity
Antiproliferative EffectsReduces growth in cancer cell lines
Pharmacokinetic PropertiesEnhanced metabolic stability and bioavailability

Table 2: Pharmacokinetic Profile

ParameterValue
Half-life (t1/2)3.26 hours
Clearance (Cl)12.44 mL/min/kg
Plasma Protein Binding (PPB)99.5%
Volume of Distribution (Vd)1.99 L/kg
Bioavailability (F)78%

Case Studies

Research has highlighted the significance of compounds structurally related to this compound in various studies:

  • MPS1 Inhibition : A study demonstrated that small-molecule inhibitors based on similar scaffolds displayed potent inhibition of MPS1 with IC50 values as low as 0.006μM0.006\mu M. This suggests that modifications in the chemical structure can lead to significant enhancements in activity .
  • Cellular Assays : In cellular assays measuring MPS1 autophosphorylation, compounds analogous to this compound exhibited improved potency due to structural modifications enhancing cellular uptake and retention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.